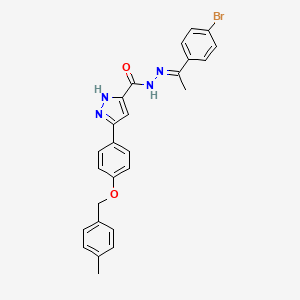

N'-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

- A pyrazole core substituted at position 3 with a 4-((4-methylbenzyl)oxy)phenyl group.

- A hydrazide moiety linked to an (E)-configured imine group derived from 1-(4-bromophenyl)ethylidene. Its synthesis typically involves condensation reactions between pyrazole-3-carboxylic acid hydrazides and substituted carbonyl compounds, followed by spectroscopic (NMR, IR) and crystallographic validation .

Properties

CAS No. |

634896-87-0 |

|---|---|

Molecular Formula |

C26H23BrN4O2 |

Molecular Weight |

503.4 g/mol |

IUPAC Name |

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C26H23BrN4O2/c1-17-3-5-19(6-4-17)16-33-23-13-9-21(10-14-23)24-15-25(30-29-24)26(32)31-28-18(2)20-7-11-22(27)12-8-20/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+ |

InChI Key |

UKTACJVSQTUIQI-MTDXEUNCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=C(C=C4)Br |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 4-((4-methylbenzyl)oxy)phenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogenation : Bromine atoms (e.g., 4-bromophenyl in the target compound) enhance lipophilicity and intermolecular interactions (halogen bonding), critical for target binding .

- Oxygenated Groups : The 4-((4-methylbenzyl)oxy)phenyl group in the target compound improves solubility compared to purely aromatic analogs (e.g., ) .

- Heterocyclic Moieties : Replacement of phenyl with pyridine () introduces polarity and hydrogen-bonding capacity, altering pharmacokinetic profiles .

Biological Activity

N'-(1-(4-Bromophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H24BrN5O2

- Molecular Weight : 458.41 g/mol

- Structural Features : The compound features a pyrazole ring, a bromophenyl group, and an ether-linked methylbenzyl substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound X | MCF7 (breast cancer) | 39.70 | |

| Compound Y | MDA-MB-231 (breast cancer) | 0.26 | |

| Compound Z | HCT116 (colon cancer) | 45.00 |

These findings suggest that modifications in the pyrazole structure can enhance anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Studies indicate that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| Compound A | 76% | 86% | 1 | |

| N'-(1-(4-Bromophenyl)... | 61-85% | 76-93% | 10 |

These results demonstrate the potential of this compound in treating inflammatory conditions.

The biological activity of this compound is attributed to several mechanisms:

- Caspase Activation : Compounds in this class have been shown to influence caspase pathways, which are crucial for apoptosis in cancer cells .

- Cytokine Modulation : The inhibition of TNF-α and IL-6 suggests that these compounds can modulate immune responses effectively .

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) .

Study on Anticancer Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anticancer properties against various cell lines, including MCF7 and HCT116. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values as low as 0.26 µM against MDA-MB-231 cells .

Study on Anti-inflammatory Activity

Nagarapu et al. explored the anti-inflammatory effects of new pyrazole derivatives using a carrageenan-induced rat paw edema model. Their findings revealed that certain compounds demonstrated potent anti-inflammatory effects comparable to standard drugs like ibuprofen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.